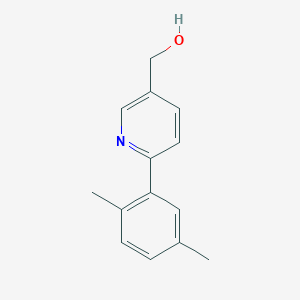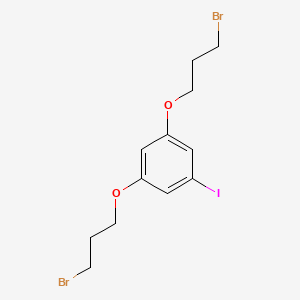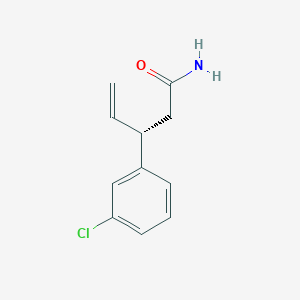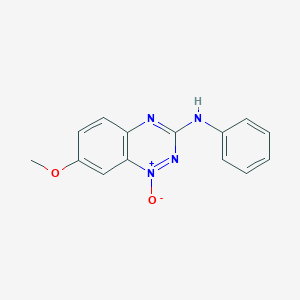
6-(2,5-Dimethylphenyl)-3-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethylphenyl)-3-pyridinemethanol is an organic compound that features a pyridine ring substituted with a 2,5-dimethylphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dimethylphenyl)-3-pyridinemethanol typically involves the reaction of 2,5-dimethylphenylboronic acid with 3-pyridinemethanol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2,5-Dimethylphenyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a suitable catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: 6-(2,5-Dimethylphenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(2,5-Dimethylphenyl)-3-piperidinemethanol.
Substitution: 6-(2,5-Dimethyl-4-nitrophenyl)-3-pyridinemethanol or 6-(2,5-Dimethyl-4-bromophenyl)-3-pyridinemethanol.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Dimethylphenyl)-3-pyridinemethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(2,5-Dimethylphenyl)-3-pyridinemethanol is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit certain enzymes or bind to receptors, altering cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethylphenylacetic acid
- 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
- N-(2,5-Dimethylphenyl)thiourea
Comparison: 6-(2,5-Dimethylphenyl)-3-pyridinemethanol is unique due to the presence of both a pyridine ring and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural features .
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
[6-(2,5-dimethylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-11(2)13(7-10)14-6-5-12(9-16)8-15-14/h3-8,16H,9H2,1-2H3 |
InChI-Schlüssel |
MZOWOXGOWLUTLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)
![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)
![6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol](/img/structure/B12614492.png)



![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
